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Compound of Interest

Compound Name: 4-Bromo-1,5-naphthyridine

Cat. No.: B1283561

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-1,5-naphthyridine, a key heterocyclic intermediate in medicinal chemistry and
materials science. Due to the limited availability of directly published experimental spectra for
this specific compound, this document presents a combination of predicted data and data
derived from structurally similar compounds. Standard experimental protocols for acquiring
such data are also detailed.

Chemical Structure:

Compound Name: 4-Bromo-1,5-naphthyridine

Molecular Formula: CsHsBrN:2

Molecular Weight: 209.05 g/mol

CAS Number: 90001-34-6

Data Presentation

The following sections summarize the anticipated Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for 4-Bromo-1,5-naphthyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for 4-Bromo-1,5-naphthyridine is not readily available in
published literature. The predicted values presented below are based on the analysis of the
closely related compound, 4-Bromo-8-methyl-1,5-naphthyridine, and general principles of NMR
spectroscopy. The removal of the methyl group from the 8-position is expected to simplify the
spectrum and slightly alter the chemical shifts of the remaining protons and carbons.

1H NMR (Proton NMR) Data (Predicted)

Predicted Chemical o Coupling
Proton . Multiplicity
Shift (6, ppm) Constants (J, Hz)
H-2 ~8.9-9.1 d ~4.5
H-3 ~7.7-7.9 d ~4.5
H-6 ~9.2-94 dd ~4.2,1.8
H-7 ~7.6-7.8 dd ~8.5,4.2
H-8 ~8.5-8.7 dd ~8.5,1.8

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are solvent-dependent.
The aromatic protons on the naphthyridine ring are expected to appear as distinct multiplets in
the downfield region (7.0-9.5 ppm) due to the electron-withdrawing effects of the nitrogen
atoms and the bromine substituent.

13C NMR (Carbon NMR) Data (Predicted)
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Carbon Predicted Chemical Shift (8, ppm)
C-2 ~152 - 155

C-3 ~123-126

C-4 ~135 - 138 (quaternary C-Br)

C-4a ~145 - 148 (quaternary)

C-6 ~150 - 153

C-7 ~122 - 125

Cc-8 ~136 - 139

C-8a ~140 - 143 (quaternary)

Note: The carbon spectrum is expected to show eight distinct signals for the aromatic carbons.

The carbon atom attached to the bromine (C-4) will be significantly influenced by the halogen's

electronegativity and anisotropy.

Infrared (IR) Spectroscopy

The predicted IR absorption bands for 4-Bromo-1,5-naphthyridine are based on the

characteristic frequencies for aromatic C-H, C=C, and C=N stretching and bending vibrations,

as well as the C-Br stretch.

Predicted Wavenumber

Vibrational Mode Intensity
(cm™)

Aromatic C-H Stretch 3050 - 3150 Medium to Weak

Aromatic C=C and C=N )
1600 - 1400 Strong to Medium

Stretch

Aromatic C-H In-plane Bend 1300 - 1000 Medium

Aromatic C-H Out-of-plane
900 - 675 Strong

Bend

C-Br Stretch 600 - 500 Medium to Strong
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Mass Spectrometry (MS)

Mass spectrometry data is predicted for 4-Bromo-1,5-naphthyridine, with the molecular ion
peak showing a characteristic isotopic pattern due to the presence of bromine ("°Br and 81Br
isotopes in approximately a 1:1 ratio).[1]

Adduct Predicted m/z

[M]* 207.96416

[M+H]* 208.97089
+Na )

[M+Na]* 230.95283

[M+K]* 246.92677

Note: High-resolution mass spectrometry (HRMS) would provide a more precise mass
measurement, confirming the elemental composition.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-1,5-naphthyridine in a
suitable deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
» 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16
ppm.

o Process the data using Fourier transformation, phase correction, and baseline correction.
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e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum, typically with proton decoupling.

o Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of
250 ppm.

o Process the data similarly to the proton spectrum.

o Data Analysis: Integrate proton signals and determine chemical shifts, multiplicities, and
coupling constants. Assign peaks in both *H and 13C spectra to the corresponding atoms,
potentially with the aid of 2D NMR techniques (e.g., COSY, HSQC).

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind
the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic
press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition:
o Record a background spectrum (of air or the KBr pellet without the sample).
o Record the sample spectrum over a range of 4000-400 cm™1,
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Analysis: Analyze the resulting spectrum of transmittance or absorbance versus
wavenumber to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry
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o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron lonization - El).

e Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a
suitable m/z range (e.g., 50-300 amu).

» Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the
fragmentation pattern to confirm the structure of the compound. High-resolution mass
spectrometry can be used to determine the exact molecular formula.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a
compound like 4-Bromo-1,5-naphthyridine.
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Workflow for Spectroscopic Characterization
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Caption: General workflow for the spectroscopic characterization of a chemical compound.
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Logic for Structural Elucidation
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Proposed Structure:
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Caption: Integration of spectroscopic data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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